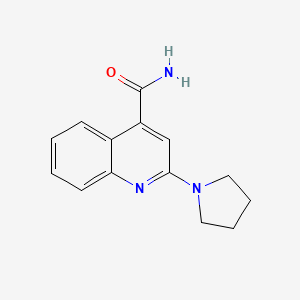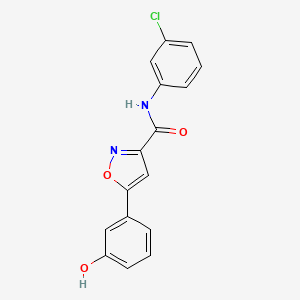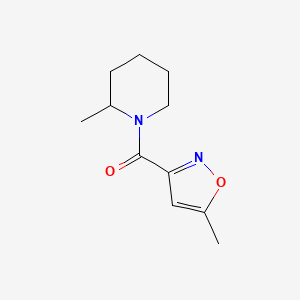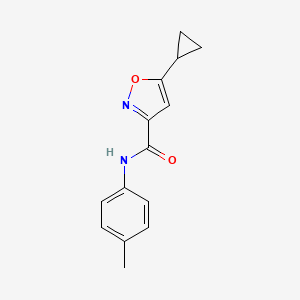
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide, also known as PPQ, is a chemical compound that has been found to have potential therapeutic applications in various fields of research. PPQ is a quinoline derivative that was originally synthesized in the 1970s as an antimalarial drug candidate. However, further research has revealed that it has a range of other properties that make it an attractive candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide is not fully understood, but it is thought to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. This compound has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide in lab experiments is its broad range of potential therapeutic applications. This compound has been found to have potential applications in cancer research, neuroscience, and infectious diseases, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research involving 2-(1-Pyrrolidinyl)-4-quinolinecarboxamide. One area of research that is currently being explored is the development of this compound analogs with improved solubility and bioavailability. Other potential future directions include the investigation of this compound's potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential therapeutic targets for this compound.
Métodos De Síntesis
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide can be synthesized using a variety of methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedländer reaction. The Pfitzinger reaction involves the reaction of an anthranilic acid derivative with an aldehyde in the presence of a Lewis acid catalyst. The Skraup reaction involves the reaction of aniline with a ketone and an oxidizing agent in the presence of an acid catalyst. The Friedländer reaction involves the reaction of aniline with a β-ketoester in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2-(1-Pyrrolidinyl)-4-quinolinecarboxamide has been found to have potential therapeutic applications in a range of scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been found to have antiviral and antibacterial properties.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c15-14(18)11-9-13(17-7-3-4-8-17)16-12-6-2-1-5-10(11)12/h1-2,5-6,9H,3-4,7-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURSVTYTOGVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7518352.png)

![1-Methyl-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7518364.png)

![1-{[5-(4-Fluorophenyl)isoxazol-3-yl]carbonyl}piperidine](/img/structure/B7518380.png)





![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)